
2-(2-Butoxyethoxy)ethanol
Overview
Description
Chemical Name: 2-(2-Butoxyethoxy)ethanol Synonyms: Butyl Carbitol, Diethylene glycol monobutyl ether, Dowanol DB CAS No.: 112-34-5 Molecular Formula: C₈H₁₈O₃ Molecular Weight: 162.23 g/mol Structure: HO(CH₂CH₂O)₂C₄H₉ Key Properties:
- Boiling Point: ~230–250°C (estimated from thermodynamic data)
- log P (Octanol-Water Partition Coefficient): 3.15 (indicating moderate lipophilicity)
- Applications: Widely used as a solvent in paints, coatings, cleaners, and adhesives due to its balanced hydrophilic-lipophilic properties .
- Safety: Causes skin/eye irritation; classified as hazardous under OSHA and ACGIH guidelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Butoxyethoxy)ethanol is typically synthesized through the etherification of diethylene glycol with butanol. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide. The process involves heating the reactants to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where diethylene glycol and butanol are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified to meet specific quality standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Industrial Applications
2-(2-Butoxyethoxy)ethanol is utilized in numerous industrial applications due to its solvent properties, which enhance the performance of various formulations:
- Coatings and Paints :
- Cleaning Products :
- Textile Industry :
- Metalworking Fluids :
- Hydraulic Fluids :
Consumer Products
DEGBE is also present in various consumer products, reflecting its multifunctional role:
- Personal Care Products :
- Household Cleaners :
Environmental Considerations
The environmental impact of DEGBE has been assessed through various studies:
- Toxicity Assessments :
- Regulatory Status :
Case Study 1: Use in Hair Dyes
A risk assessment conducted by the Scientific Committee on Consumer Products (SCCP) evaluated the safety of DEGBE as a solvent in hair dye formulations. The findings concluded that at concentrations up to 9%, DEGBE poses no significant risk to consumers based on available toxicological data .
Case Study 2: Industrial Cleaning Applications
In an industrial setting, DEGBE has been shown to enhance cleaning efficiency when used in formulations for degreasing metal parts. Tests demonstrated improved removal rates of oils and contaminants compared to traditional solvents .
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances. This property is due to its molecular structure, which includes both hydrophilic (ether and hydroxyl groups) and hydrophobic (butyl group) components. This dual nature allows it to interact with and solubilize both polar and non-polar compounds. In biological systems, it can disrupt lipid membranes, leading to increased permeability and solubilization of membrane-bound substances .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physical and Thermodynamic Properties
Notes:
- Increasing ethoxy chain length (e.g., 2-[2-(2-Butoxyethoxy)ethoxy]ethanol) increases molecular weight and boiling point but reduces water solubility .
- Acetylation (e.g., acetate derivative) enhances lipophilicity and reduces volatility, making it suitable for slow-evaporating coatings .

Key Findings :
- 2-Methoxyethanol’s high toxicity led to its replacement by safer alternatives like butoxy derivatives .
- This compound’s moderate log P (3.15) balances solubility and environmental persistence, though it is still detected as a VOC in indoor environments .
Biological Activity
2-(2-Butoxyethoxy)ethanol, also known as DEGBE (Diethylene Glycol Butyl Ether), is an organic solvent widely used in industrial applications, including surface cleaning, paint thinners, and as a component in various formulations. Understanding its biological activity is crucial due to potential health impacts on humans and animals. This article reviews the biological effects of DEGBE, focusing on its toxicity, metabolic pathways, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 112-34-5
- Molecular Formula : CHO
- Molecular Weight : 190.29 g/mol
Metabolism and Excretion
Upon exposure, DEGBE is metabolized primarily in the liver. The compound is converted into various metabolites, which are then excreted through urine. Studies indicate that 60-80% of urinary radioactivity post-exposure is attributed to its primary metabolite, butoxyacetic acid (BAA) . The half-life of DEGBE in the body is relatively short, with metabolites typically eliminated within 24 to 48 hours after exposure.
Acute Toxicity
Acute exposure to high concentrations of DEGBE can lead to several adverse health effects:
- Hemolysis : DEGBE has been shown to cause the destruction of red blood cells, leading to hemolysis. Symptoms include hemoglobinuria (hemoglobin in urine), which has been observed in animal studies involving rats and rabbits exposed to high doses .
- Respiratory Effects : Inhalation studies indicate that exposure can lead to respiratory irritation. For instance, male Swiss Webster mice exhibited a significant decrease in respiratory rate upon exposure . Additionally, nasal discharge and lung congestion were noted in rabbits after prolonged exposure .
- Gastrointestinal Effects : Cases of emesis (vomiting) and gastrointestinal distress have been reported in both animal studies and human volunteers exposed to DEGBE . Notably, a rhesus monkey exposed to 210 ppm experienced multiple vomiting episodes during the exposure period .
Chronic Toxicity
Chronic exposure studies reveal a range of systemic effects:
- Hematological Changes : Long-term studies have indicated decreases in red blood cell counts and changes in liver enzyme levels at higher doses . A low observed adverse effect level (LOAEL) for systemic effects was reported at 891 mg/kg body weight per day .
- Dermal Irritation : Repeated dermal exposure has been associated with skin irritation and inflammation. No serious systemic effects were noted through dermal routes at lower concentrations .
Case Studies
-
Animal Studies :
- In a study involving Fischer 344 rats exposed to DEGBE during gestation, developmental effects were observed, including skeletal malformations in offspring .
- A study on dogs exposed repeatedly to DEGBE showed significant respiratory distress and gastrointestinal issues leading to death in some cases due to high doses .
- Human Exposure :
Summary of Biological Activity
Biological Effect | Observed In Animal Studies | Observed In Human Studies |
---|---|---|
Hemolysis | Yes | Rare |
Respiratory Irritation | Yes | Yes |
Gastrointestinal Distress | Yes | Yes |
Dermal Irritation | Yes | Yes |
Developmental Effects | Yes | N/A |
Q & A
Q. Basic: What spectroscopic methods are recommended for determining the purity of 2-(2-butoxyethoxy)ethanol in laboratory settings?
Answer:
The purity of this compound can be assessed using a combination of spectroscopic techniques:
- Gas Chromatography-Mass Spectrometry (GC/MS): Used to identify volatile impurities and degradation products. A study detected this compound acetate in waste streams via GC/MS with NIST library matching, achieving high confidence in peak identification .
- Infrared Spectroscopy (IR): Provides functional group analysis (e.g., hydroxyl and ether groups). The Coblentz Society and NIST provide reference IR spectra for structural verification .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve molecular structure and confirm absence of contaminants like residual solvents .
Table 1: Key Spectroscopic Data
Technique | Application | Reference Source |
---|---|---|
GC/MS | Impurity profiling | NIST Library |
IR | Functional group analysis | Coblentz Society |
NMR | Structural confirmation | PubChem |
Q. Basic: What safety protocols should researchers follow when handling this compound?
Answer:
Safety measures are critical due to its reproductive toxicity and solvent effects:
- Personal Protective Equipment (PPE): Use nitrile gloves and impermeable clothing to prevent dermal absorption. OSHA guidelines recommend material compatibility testing for PPE .
- Ventilation: Work in fume hoods to minimize inhalation exposure. ECHA classifies it as harmful if inhaled (H332) .
- Medical Monitoring: For frequent exposure, conduct pre-employment and periodic liver/kidney function tests. OSHA mandates access to medical records under 29 CFR 1910.1020 .
Note: Reproductive toxicity concerns require special precautions for pregnant researchers, including exposure limits below 10% of occupational thresholds .
Q. Advanced: How can researchers resolve contradictions in toxicity data for this compound across studies?
Answer:
Discrepancies in toxicity data (e.g., hepatotoxicity vs. hemolytic effects) arise from differences in exposure routes, species sensitivity, and metabolite analysis. Methodological strategies include:
- Dose-Response Studies: Use in vitro models (e.g., hepatocytes) to isolate metabolic pathways. ATSDR highlights species-specific differences in butoxyacetic acid formation, a key metabolite .
- Cross-Study Meta-Analysis: Compare data from OECD SIDS reports, NTP assays, and occupational exposure cases to identify confounding factors (e.g., mixed solvent exposures) .
- Biomarker Validation: Quantify urinary butoxyacetylglutamine in exposed populations to improve epidemiological relevance .
Table 2: Conflicting Toxicity Endpoints
Study Type | Observed Effect | Proposed Mechanism | Reference |
---|---|---|---|
Rodent oral | Hemolysis | RBC membrane disruption | |
Human dermal | Liver enzyme elevation | CYP450 induction |
Q. Advanced: What methodologies optimize the synthesis of this compound derivatives for pharmaceutical applications?
Answer:
Derivatization (e.g., acetate or aminoethoxy forms) enhances solubility and stability. Key steps:
- Reaction Solvent Selection: Use aprotic solvents (e.g., THF) to minimize hydrolysis. A study on 2-(2-ethylhexyloxy)ethanol synthesis achieved 75% yield via controlled etherification .
- Catalytic Efficiency: Employ acid catalysts (e.g., p-toluenesulfonic acid) for esterification. NIST thermodynamic data (ΔvapH = 58 kJ/mol) guides reaction temperature optimization .
- Purification: Liquid-liquid extraction removes unreacted butanol, followed by vacuum distillation (boiling point: 171.8°C predicted) .
Table 3: Synthesis Parameters
Derivative | Catalyst | Yield | Reference |
---|---|---|---|
Acetate | H2SO4 | 68% | |
Aminoethoxy | Pd/C | 82% |
Q. Basic: What analytical standards are available for quantifying this compound in environmental samples?
Answer:
- Chromatographic Standards: NIST provides certified reference materials (CRM) for GC/MS calibration .
- Quantitative NMR (qNMR): USP-grade standards enable purity verification with <2% uncertainty .
- Environmental Monitoring: EPA DSSTox lists toxicity thresholds (e.g., LC50 for aquatic organisms: 1–2 mg/L) .
Q. Advanced: How do researchers evaluate the environmental persistence of this compound degradation products?
Answer:
- Biodegradation Assays: Use OECD 301F respirometry to measure CO2 evolution from microbial activity. AICIS reports moderate biodegradability (40% in 28 days) .
- Photolysis Studies: UV-Vis spectroscopy tracks hydroxyl radical-mediated degradation. Predicted half-life in air: 12–24 hours .
- Ecotoxicity Profiling: Assess metabolites (e.g., butoxyacetic acid) using Daphnia magna acute toxicity tests (EC50: 8.2 mg/L) .
Properties
IUPAC Name |
2-(2-butoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYXUHPQHDHDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3, Array | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021519 | |
Record name | 2-(2-Butoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol monobutyl ether is a colorless liquid with a mild pleasant odor. Mixes with water. (USCG, 1999), Gas or Vapor, Liquid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Colorless liquid with a mild pleasant odor; [CAMEO], COLOURLESS LIQUID., Colorless liquid | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanol, 2-(2-butoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monobutyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1178 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
448 °F at 760 mmHg (NTP, 1992), 230.4 °C, 230 °C, 448 °F | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
172 °F (NTP, 1992), 78 °C, 99 °C (Closed cup), 172 °F (78 °C) (Closed cup), 78 °C c.c., 176 °F | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monobutyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1178 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with oils, Very soluble in ethanol, ethyl ether, acetone; soluble in benzene, Solubility in water: very good | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9553 g/cu cm at 20 °C, Density: 0.952 at 20 °C; 0.948 at 25 °C, Relative density (water = 1): 0.95, 0.954 at 68 °F | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1), Relative vapor density (air = 1): 5.6, 5.58 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg], VP: 0.06 mm Hg at 25 °C, 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 3, 0.01 mmHg at 68 °F | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monobutyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1178 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
112-34-5 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol mono-n-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Butoxyethoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(2-butoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Butoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-butoxyethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TB90IYC0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-90.6 °F (NTP, 1992), -68.1 °C, -68 °C, -90.6 °F | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8542 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/812 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.